molecular formula C10H12FNO B13056541 (R)-6-Fluoro-7-methylchroman-4-amine

(R)-6-Fluoro-7-methylchroman-4-amine

Cat. No.: B13056541
M. Wt: 181.21 g/mol
InChI Key: CCLSQDJKHHUSKT-SECBINFHSA-N
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Description

®-6-Fluoro-7-methylchroman-4-amine is a chiral compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom and a methyl group on the chroman ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-7-methylchroman-4-amine typically involves several steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Methylation: The methyl group at the 7th position can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Amination: The amine group at the 4th position is introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods

Industrial production of ®-6-Fluoro-7-methylchroman-4-amine may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: For large-scale production, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-6-Fluoro-7-methylchroman-4-amine can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-6-Fluoro-7-methylchroman-4-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on various biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine

In medicinal chemistry, ®-6-Fluoro-7-methylchroman-4-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity, while the amine group allows for hydrogen bonding interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-methylchroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    7-Methylchroman-4-amine: Lacks the fluorine atom.

    6-Fluorochroman-4-amine: Lacks the methyl group.

Uniqueness

®-6-Fluoro-7-methylchroman-4-amine is unique due to the combined presence of the fluorine atom, methyl group, and amine group on the chroman ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4R)-6-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

CCLSQDJKHHUSKT-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C=C1F)[C@@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1F)C(CCO2)N

Origin of Product

United States

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